molecular formula C19H12Cl2N2OS B2446702 (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476672-74-9

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2446702
CAS No.: 476672-74-9
M. Wt: 387.28
InChI Key: IBFLHAFSTDGILF-ZROIWOOFSA-N
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Description

(Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-(4-methoxyphenyl)thioamide with α-haloketones under basic conditions.

    Acrylonitrile Group Introduction: The thiazole intermediate is then reacted with 2,3-dichlorobenzaldehyde in the presence of a base to form the acrylonitrile group via a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymer matrices to modify physical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, altering their activity. In materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2,3-dichlorophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (Z)-3-(2,3-dichlorophenyl)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

  • Methoxy Group : The presence of the methoxy group can significantly alter the compound’s electronic properties and reactivity compared to its analogs.
  • Dichlorophenyl Group : The dichlorophenyl group can enhance the compound’s lipophilicity and potential biological activity.

Properties

IUPAC Name

(Z)-3-(2,3-dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2OS/c1-24-15-7-5-12(6-8-15)17-11-25-19(23-17)14(10-22)9-13-3-2-4-16(20)18(13)21/h2-9,11H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFLHAFSTDGILF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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